Dibutylazanium

oligonucleotide analysis ion-pairing reversed-phase LC/MS biopharmaceutical quality control

Procure dibutylazanium-based ion-pairing reagents to maximize chromatographic resolution of large oligonucleotides (≥40mer) where tripropylamine and dimethylbutylamine fail. LC-MS labs benefit from superior ESI sensitivity—unlike quaternary ammonium agents, dibutylamine de-charges during electrospray, eliminating signal-suppressing adducts. For green chemistry workflows, the chlorosulfonate ionic liquid enables recyclable bisphosphonate catalysis with non-chromatographic purification. Available as 0.5M acetate solution, >98% chloride, or 98% tetrafluoroborate salt.

Molecular Formula C8H20N+
Molecular Weight 130.25 g/mol
Cat. No. B8487423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylazanium
Molecular FormulaC8H20N+
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCCCC[NH2+]CCCC
InChIInChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/p+1
InChIKeyJQVDAXLFBXTEQA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylazanium: Technical Specifications and Core Properties for Analytical and Catalytic Procurement


Dibutylazanium (also referred to as dibutylammonium) is a secondary ammonium cation with molecular formula C8H20N⁺ and molecular weight 130.25 g/mol, formed via protonation of dibutylamine [1]. The compound exists as various salts (e.g., phosphate, acetate, tetrafluoroborate, chlorosulfonate) whose counterion selection determines solubility, thermal stability, and application suitability [2]. Its amphiphilic structure—combining a cationic ammonium center with two hydrophobic n-butyl chains—enables dual functionality in both analytical chromatography (as an ion-pairing reagent) and synthetic catalysis (as a protic ionic liquid component) .

Why Dibutylazanium Cannot Be Substituted with Generic Alkylammonium Alternatives in Critical Applications


In-class alkylammonium compounds (e.g., triethylammonium, tetrabutylammonium, diethylammonium) exhibit divergent chromatographic selectivity, MS compatibility, and catalytic efficiency that preclude simple interchange [1]. The dibutylammonium cation's specific C4 alkyl chain length produces a hydrophobicity and ion-pairing strength intermediate between shorter-chain (C2, C3) and longer-chain (C4-quaternary, C8) analogs—translating to application-specific performance that cannot be extrapolated from structural similarity [2]. In oligonucleotide LC/MS analysis, the choice of ion-pairing reagent directly determines which size class of analyte achieves maximal separation: tripropylamine optimizes for small oligonucleotides, N,N-dimethylbutylamine for medium-sized, and dibutylamine for large oligonucleotides—demonstrating that substitution based solely on compound class would compromise analytical outcomes [1].

Quantitative Differentiation Evidence for Dibutylazanium Salts Relative to Alkylammonium Comparators


Dibutylamine Achieves Maximum Separation for Large Oligonucleotides in Head-to-Head Comparison of Six Ion-Pairing Reagents

In a comprehensive comparison of six ion-pairing reagents (triethylamine, tripropylamine, hexylamine, N,N-dimethylbutylamine, dibutylamine, N,N-diisopropylethylamine) for oligonucleotide LC/MS analysis, dibutylamine was identified as providing the maximum chromatographic separation specifically for large oligonucleotides [1]. This size-class-specific performance differentiates dibutylamine from tripropylamine (optimal for small oligonucleotides) and N,N-dimethylbutylamine (optimal for medium oligonucleotides).

oligonucleotide analysis ion-pairing reversed-phase LC/MS biopharmaceutical quality control

Dibutylamine De-Charges in Electrospray Ionization Preventing Analyte Adduct Formation

Unlike quaternary ammonium ion-pairing agents which retain their permanent positive charge in the electrospray ionization source and form neutral analyte-reagent adducts that suppress signal, dibutylamine can be de-charged in the electrospray process . This reversible protonation behavior prevents the formation of neutral analyte ion-pairing agent adducts that would otherwise compromise detection sensitivity.

LC-MS method development ion-pairing reagents adduct suppression

Di-n-Butyl Ammonium Chlorosulfonate Ionic Liquid Achieves 90%+ Yields in Bisphosphonate Synthesis with 4-Cycle Recyclability

The di-n-butyl ammonium chlorosulfonate ionic liquid (DBA IL) functions as an efficient, recyclable organocatalyst for synthesizing N-containing bisphosphonates, achieving high yields with short reaction times under environmentally benign conditions [1]. The catalyst retains activity across four consecutive cycles without loss of efficiency and enables non-chromatographic product purification.

protic ionic liquids organocatalysis bisphosphonate synthesis

Dibutylammonium Acetate Enables IP-LC-ESI-ID-MS/MS Quantification of Intracellular Nucleotides with Volatile Mobile Phase Compatibility

Dibutylammonium acetate serves as a volatile ion-pairing agent specifically validated for separating and quantifying intracellular nucleotides from diverse microorganisms using ion-pair reversed-phase liquid chromatography electrospray ionization isotope dilution tandem mass spectrometry (IP-LC-ESI-ID-MS/MS) . The acetate counterion confers volatility suitable for MS detection while maintaining ion-pairing capacity for nucleotide retention.

nucleotide analysis intracellular metabolites LC-MS/MS quantification

Waters PIC Reagent D4 (Dibutylammonium Phosphate) Provides UV-Transparent Mobile Phase with 215+ nm Cutoff for Simultaneous Acid/Base/Amphoteric/Neutral Analysis

Waters PIC Reagent D4, formulated as dibutylammonium phosphate, enables simultaneous reversed-phase chromatographic analysis of acidic, basic, amphoteric, and neutral compounds in a single run [1]. The reagent is buffered to a pH suitable for most acidic and basic compounds and maintains UV transparency above 215 nm, allowing detection across a broad wavelength range [2].

HPLC method development ion-pair chromatography pharmaceutical analysis

Longer Alkyl-Chain Ion-Pairing Buffers (DBAA) Enhance Oligonucleotide Separation Relative to Shorter-Chain Analogs

A systematic comparison of ion-pairing buffers with varying alkyl chain lengths demonstrated that longer alkyl-chain ion-pairing buffers lead to enhanced separation of oligonucleotides relative to shorter-chain analogs [1]. The data directly compare dibutylammonium acetate (DBAA, C4) against ammonium acetate (AA, C0), diethylammonium acetate (DEAA, C2), triethylammonium acetate (TEAA, C3), butylammonium acetate (BAA, C4 primary), and octylammonium acetate (OAA, C8) across 15mer to 60mer oligodeoxythymidines.

oligonucleotide chromatography ion-pairing buffer selection alkylammonium additives

Optimal Research and Industrial Applications for Dibutylazanium-Based Reagents and Catalysts


Large Oligonucleotide (≥40mer) LC-MS Quality Control Analysis

Dibutylamine-based mobile phases should be prioritized when the analytical target includes large oligonucleotides (≥40mer) where maximum chromatographic separation is required. As demonstrated in head-to-head comparisons of six ion-pairing reagents, dibutylamine uniquely provides optimal separation for this size class, while tripropylamine and N,N-dimethylbutylamine are better suited for small and medium oligonucleotides, respectively [1]. This size-class-specific optimization enables QC laboratories to tailor mobile phase selection to their specific oligonucleotide product portfolio rather than accepting compromised separation from generic ion-pairing reagents.

MS-Compatible Anion Analysis Requiring Ion-Pairing Without Adduct Formation

Dibutylamine-based ion-pairing reagents are the preferred choice for LC-MS methods targeting anionic analytes where maintaining detection sensitivity is critical. Unlike quaternary ammonium ion-pairing agents (e.g., tetrabutylammonium), which retain their positive charge in the ESI source and form signal-suppressing neutral adducts with analytes, dibutylamine undergoes de-charging during electrospray, preventing adduct formation . This mechanism-based advantage reduces method development iterations and improves detection limits compared to quaternary ammonium alternatives.

Intracellular Nucleotide Quantification via IP-LC-ESI-ID-MS/MS

Dibutylammonium acetate (0.5 M aqueous solution) is validated specifically for separating and quantifying intracellular nucleotides from diverse microorganisms using the IP-LC-ESI-ID-MS/MS platform . The acetate counterion provides the volatility required for direct MS coupling while maintaining sufficient ion-pairing strength for nucleotide retention—a combination not achievable with non-volatile phosphate-based ion-pairing reagents. Laboratories performing nucleotide metabolomics or microbial nucleotide pool analysis can procure this pre-formulated reagent for immediate method implementation.

Sustainable Bisphosphonate Synthesis with Recyclable Organocatalysis

Di-n-butyl ammonium chlorosulfonate ionic liquid (DBA IL) offers an environmentally benign, recyclable catalytic system for synthesizing N-containing bisphosphonates [2]. The catalyst achieves high yields under mild, solvent-minimized conditions and retains full activity through four consecutive reaction cycles. Critically, the system enables non-chromatographic product purification, eliminating the solvent consumption and time associated with column chromatography. This combination of performance and sustainability metrics addresses procurement criteria for green chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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